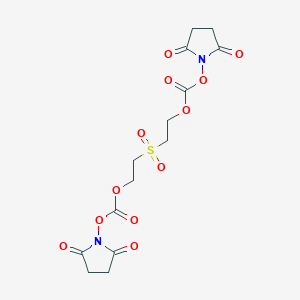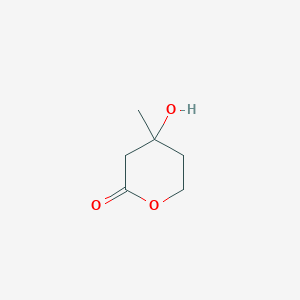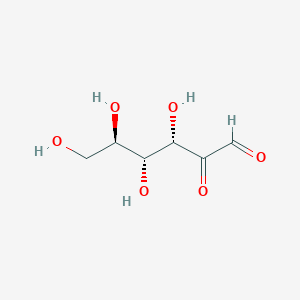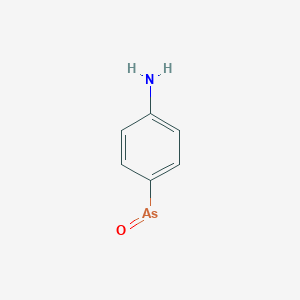
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the construction of glycosidic linkages between fucopyranosyl and galactopyranoside units. A study by Watt et al. (1996) outlines the synthesis of closely related disaccharides through the assisted halide reaction, providing insights into the methodologies that could be applied for synthesizing compounds within this category. The crystal structure was determined using X-ray data, highlighting the detailed molecular arrangement and confirming the successful linkage between sugar units (Watt, Brasch, Larsen, Melton, & Simpson, 1996).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated through techniques like X-ray crystallography, providing valuable information on conformation and arrangement. The study by Watt et al. also detailed the conformation of the L-fucopyranosyl and D-galactopyranosyl residues, revealing their nominal conformations and interresidue torsion angles. This information is crucial for understanding the molecular interactions and stability of the compound (Watt et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is influenced by its functional groups and the presence of the glycosidic bond. Studies on similar compounds, such as those by Wiederschain et al. (1992), offer insights into the specificity and properties of lysosomal glycolipid hydrolases, demonstrating the compound's utility in studying enzyme specificity and activity (Wiederschain, Kozlova, Ilyina, Mikhaylova, & Beyer, 1992).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred from the detailed molecular structure analysis. Although specific studies on these physical properties were not identified in this search, the methodologies used in the synthesis and structure determination studies provide a foundation for understanding these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the utility of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside in biochemical assays. The compound's role as a substrate for glycosidases, as investigated by Wiederschain et al., highlights its relevance in biochemical diagnostics and research on lysosomal storage diseases (Wiederschain et al., 1992).
Scientific Research Applications
Enzyme Activity Detection
4-Methylumbelliferyl derivatives, including 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, are primarily used in the detection and study of enzyme activity. Wiederschain et al. (1992) highlighted the use of such derivatives in studying the specificity and properties of human lysosomal glycolipid hydrolases. This study underscores the utility of these compounds in biochemical tests for diseases like Krabbe's disease (Wiederschain et al., 1992).
Glycosidase Research
4-Methylumbelliferyl glycosides are also valuable in glycosidase research. For example, Karpova et al. (1991) demonstrated that 4-trifluoromethylumbelliferyl glycosides, which are structurally similar to 4-Methylumbelliferyl derivatives, are effective substrates for glycosidases and are useful in diagnosing diseases such as Gaucher and Hurler diseases (Karpova et al., 1991).
Synthesis and Structural Studies
The synthesis and structural analysis of such compounds is another significant application. Courtin-Duchateau and Veyrières (1978) discussed the synthesis of 4-methylumbelliferyl 1,2-cis-glycosides, contributing to the understanding of these compounds' chemical properties (Courtin-Duchateau & Veyrières, 1978).
Microbiology and Species Differentiation
In microbiology, these derivatives are used for species differentiation. Kämpfer et al. (1991) utilized 4-methylumbelliferyl-linked substrates, including 4-Methylumbelliferyl-beta-D-galactopyranoside, to differentiate species within the family Enterobacteriaceae (Kämpfer et al., 1991).
Diagnostic Applications
These compounds also have diagnostic applications. Van Diggelen et al. (1990) synthesized 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulphate for determining galactose-6-sulphate sulphatase activity, crucial in diagnosing Morquio A disease (Van Diggelen et al., 1990).
Crystal Structure Analysis
Research on the crystal structures of related compounds, such as methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, helps in understanding the spatial arrangement and bonding characteristics of these molecules, as demonstrated by Watt et al. (1996) (Watt et al., 1996).
Fluorescence Probing in Lectin Molecules
4-Methylumbelliferyl-glycosides are used as fluorescence probes to study sugar-binding sites on lectin molecules. Decastel et al. (1984) researched the spectral properties of these compounds, shedding light on their interactions with lectins (Decastel et al., 1984).
Enzymatic Assays for Disease Detection
These derivatives are crucial in enzymatic assays for detecting diseases. For instance, Ben-yoseph et al. (1985) used 4-Methylumbelliferyl derivatives for the direct determination of hexosaminidase A in Tay-Sachs disease diagnosis (Ben-yoseph et al., 1985).
Safety And Hazards
The safety and hazards associated with the handling and use of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not specified in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.
Future Directions
The future directions of research involving 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not clear from the search results. However, given its availability from chemical suppliers, it may be used in various research contexts31.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.
properties
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUSHJADSGABK-WAPVNEFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


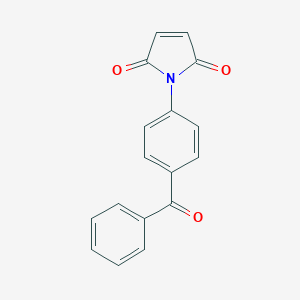

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)

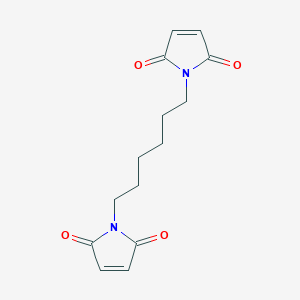
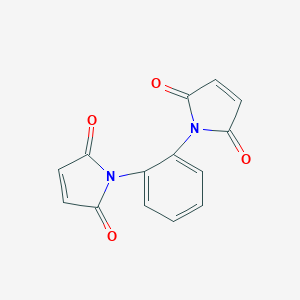
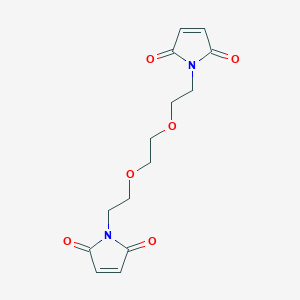
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)
